molecular formula C19H25N3O B2602630 2-ethyl-1-[4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinolin-2-yl]butan-1-one CAS No. 2320378-21-8

2-ethyl-1-[4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinolin-2-yl]butan-1-one

Cat. No.: B2602630
CAS No.: 2320378-21-8
M. Wt: 311.429
InChI Key: GHJUXAJDKLGGQD-UHFFFAOYSA-N
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Description

2-ethyl-1-[4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinolin-2-yl]butan-1-one is a complex organic compound that features a pyrazole ring, a tetrahydroisoquinoline moiety, and a butanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl-1-[4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinolin-2-yl]butan-1-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole ring, followed by the construction of the tetrahydroisoquinoline moiety, and finally, the attachment of the butanone group. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters can enhance the efficiency and scalability of the synthesis. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to isolate and purify the final product .

Chemical Reactions Analysis

Types of Reactions

2-ethyl-1-[4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinolin-2-yl]butan-1-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

2-ethyl-1-[4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinolin-2-yl]butan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-ethyl-1-[4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinolin-2-yl]butan-1-one involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 1-methyl-1H-pyrazol-4-yl derivatives
  • Tetrahydroisoquinoline derivatives
  • Butanone derivatives

Uniqueness

2-ethyl-1-[4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinolin-2-yl]butan-1-one is unique due to its combination of structural features, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields .

Properties

IUPAC Name

2-ethyl-1-[4-(1-methylpyrazol-4-yl)-3,4-dihydro-1H-isoquinolin-2-yl]butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O/c1-4-14(5-2)19(23)22-12-15-8-6-7-9-17(15)18(13-22)16-10-20-21(3)11-16/h6-11,14,18H,4-5,12-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHJUXAJDKLGGQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)N1CC(C2=CC=CC=C2C1)C3=CN(N=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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